molecular formula C9H13N3O B3214895 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 1154897-57-0

2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B3214895
CAS No.: 1154897-57-0
M. Wt: 179.22
InChI Key: KBAYZJMSCQDODG-UHFFFAOYSA-N
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Description

Historical Trajectory of Pyridine-Containing Acetamide (B32628) Derivatives in Chemical Research

The pyridine (B92270) ring, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry and materials science. globalresearchonline.netrsc.org Its derivatives are found in numerous natural products, including vitamins and alkaloids. dntb.gov.ua The incorporation of an acetamide group to a pyridine scaffold has given rise to a vast family of compounds with a wide range of biological activities. researchgate.netnih.gov Historically, research into pyridine derivatives has led to the development of numerous therapeutic agents. rsc.org The versatility of the pyridine scaffold, owing to its chemical properties like basicity, solubility, and hydrogen bond-forming capabilities, has made it a frequent choice for the design of new bioactive molecules. dntb.gov.ua Synthetic chemists have developed various methods for the creation of pyridine derivatives, further expanding the accessible chemical space for drug discovery and other applications. globalresearchonline.net

Rationale for Focused Academic Inquiry into 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide

The rationale for academic interest in a specific compound like this compound stems from the established importance of its constituent chemical motifs. Pyridine-containing compounds are investigated for a wide array of potential biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov The acetamide portion of the molecule can also contribute to its biological profile and physicochemical properties.

The specific arrangement of the amino group, the N-methyl substituent, and the pyridin-2-ylmethyl group in this compound presents a unique chemical structure that could lead to novel biological activities or material properties. However, it is crucial to note that while this general rationale underpins the study of pyridine-acetamide derivatives, specific academic inquiry into this particular compound is not well-documented in the current body of scientific literature.

Contemporary Research Landscape and Identified Knowledge Gaps Pertaining to the Compound

The contemporary research landscape for pyridine-containing acetamide derivatives is vibrant, with ongoing studies exploring their potential in various therapeutic areas. researchgate.netnih.gov Recent research has focused on synthesizing novel derivatives and evaluating their biological activities, often revealing promising candidates for further development. researchgate.net

A significant knowledge gap exists specifically for this compound. Publicly accessible research databases and scientific literature contain very limited information on this compound beyond its basic chemical identity. There is a lack of published studies detailing its synthesis, physicochemical properties, and biological activity. This indicates that this compound is either a novel compound that has not yet been extensively studied, or the research conducted on it is not publicly available.

To provide context, the following table presents data for a closely related, more studied compound, 2-amino-N-(pyridin-2-ylmethyl)acetamide. It is important to emphasize that this data is not for the primary subject of this article but serves as a comparative reference point.

Physicochemical Properties of a Related Compound: 2-amino-N-(pyridin-2-ylmethyl)acetamide
PropertyValueReference
CAS Number3014-26-4 biosynth.com
Molecular FormulaC8H11N3O biosynth.com
Molecular Weight165.19 g/mol biosynth.com

The lack of data for this compound itself represents a clear opportunity for future research to synthesize and characterize this compound, and to investigate its potential properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(9(13)6-10)7-8-4-2-3-5-11-8/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYZJMSCQDODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Elucidation of Novel Synthetic Pathways for 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide

The construction of the target molecule, this compound, can be approached through several synthetic routes. A plausible and efficient method involves a convergent synthesis strategy.

One potential pathway commences with the synthesis of the key intermediate, N-methyl-N-(pyridin-2-ylmethyl)amine. This can be achieved through the reductive amination of pyridine-2-carbaldehyde with methylamine (B109427), followed by reduction of the resulting imine. Alternatively, direct N-alkylation of methylamine with 2-(chloromethyl)pyridine (B1213738) can yield the desired secondary amine.

The second key fragment, a protected 2-aminoacetic acid derivative, is then coupled with the N-methyl-N-(pyridin-2-ylmethyl)amine. For instance, N-(tert-butoxycarbonyl)glycine (Boc-glycine) can be activated using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an active ester or anhydride (B1165640), which then reacts with the secondary amine to form the protected amide. Subsequent deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), would yield the final product, this compound.

Another viable approach involves the initial synthesis of 2-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide. This can be accomplished by reacting N-methyl-N-(pyridin-2-ylmethyl)amine with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). vedantu.comprepchem.comchemguide.co.uklibretexts.org The resulting chloroacetamide can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the 2-amino group.

A summary of a potential synthetic approach is presented in the table below.

StepReactantsReagents and ConditionsProduct
1Pyridine-2-carbaldehyde, MethylamineReductive amination (e.g., NaBH(OAc)₃, DCE)N-methyl-N-(pyridin-2-ylmethyl)amine
2N-methyl-N-(pyridin-2-ylmethyl)amine, Chloroacetyl chlorideBase (e.g., Triethylamine), DCM, 0 °C to rt2-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide
32-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide, AmmoniaSolvent (e.g., Ethanol), Sealed tube, HeatThis compound

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

The key amide bond-forming step in the synthesis of this compound, the reaction between N-methyl-N-(pyridin-2-ylmethyl)amine and an activated 2-aminoacetic acid derivative (or chloroacetyl chloride), proceeds through a nucleophilic acyl substitution mechanism.

Reaction Kinetics: The rate of this reaction is dependent on several factors, including the concentration of the reactants, the nature of the solvent, the temperature, and the choice of coupling agent or the reactivity of the acyl chloride. The nucleophilicity of the secondary amine, N-methyl-N-(pyridin-2-ylmethyl)amine, is a critical determinant of the reaction rate. The reaction is typically second-order, with the rate being proportional to the concentrations of both the amine and the activated acid derivative. The use of polar aprotic solvents, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), can facilitate the reaction by stabilizing the charged intermediates in the transition state.

Thermodynamics: The formation of the amide bond is generally a thermodynamically favorable process, with a negative Gibbs free energy change (ΔG). mdpi.com This is due to the high stability of the resulting amide bond. The reaction is typically exothermic (negative enthalpy change, ΔH). The equilibrium of the reaction lies far to the side of the product, ensuring a high conversion of the starting materials. Computational studies using Density Functional Theory (DFT) can be employed to model the reaction pathway, calculate activation energies, and predict the thermodynamic stability of intermediates and products. researchgate.netmdpi.com

Optimization Strategies for Yield, Selectivity, and Process Scalability

To enhance the efficiency and practicality of the synthesis, several optimization strategies can be implemented.

Yield and Selectivity:

Choice of Coupling Agent: For the coupling of a protected glycine, the selection of the coupling agent is crucial. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) can improve yields and minimize side reactions, such as racemization if a chiral amino acid were used.

Base Selection: In the reaction involving chloroacetyl chloride, the choice of a non-nucleophilic base is important to prevent competition with the desired amine nucleophile. Hindered bases like diisopropylethylamine (DIPEA) can be beneficial.

Temperature Control: Careful control of the reaction temperature is essential. The initial acylation is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize the formation of byproducts.

Stoichiometry: Precise control of the stoichiometry of the reactants is necessary to maximize the yield of the desired product and simplify purification.

Process Scalability: For large-scale production, factors such as cost, safety, and ease of operation become paramount.

Solvent Selection: The use of greener and more easily recoverable solvents is preferred. biosynce.comijarsct.co.inresearchgate.net

Purification Methods: Shifting from chromatographic purification to crystallization or extraction-based methods can significantly improve the scalability and cost-effectiveness of the process.

ParameterOptimization StrategyRationale
Yield Use of high-efficiency coupling agents (e.g., HATU).Minimizes side reactions and drives the reaction to completion.
Selectivity Employment of non-nucleophilic, hindered bases (e.g., DIPEA).Prevents the base from competing with the amine nucleophile.
Scalability Transition from chromatography to crystallization for purification.More cost-effective and less solvent-intensive for large quantities.
Process Time Implementation of one-pot or telescoped reaction sequences.Reduces the number of unit operations and overall processing time.

Design and Synthesis of Structurally Related Analogues and Precursors

The structural scaffold of this compound offers numerous opportunities for the design and synthesis of analogues with potentially modulated biological activities.

Rational Design Principles for Structural Diversification

The design of analogues can be guided by principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR). Modifications can be introduced at several key positions:

Pyridine Ring: Substitution on the pyridine ring with various electron-donating or electron-withdrawing groups can influence the electronic properties and binding interactions of the molecule. For instance, the introduction of a halogen or a methoxy (B1213986) group at different positions of the pyridine ring can alter its pKa and lipophilicity.

Acetamide (B32628) Moiety: The amino group of the acetamide can be replaced with other functional groups, such as hydroxyl, methoxy, or small alkyl groups, to probe the importance of the hydrogen-bonding capacity at this position. The backbone of the acetamide can also be extended or constrained.

N-Methyl Group: Replacement of the N-methyl group with other alkyl groups (e.g., ethyl, propyl) or cyclic structures can explore the steric requirements of the binding pocket.

Scaffold Hopping: The pyridine ring could be replaced with other heteroaromatic systems, such as pyrimidine, pyrazine, or thiazole, to investigate the impact of the heteroatom arrangement on biological activity. This approach is common in the design of kinase inhibitors where the pyridine scaffold is prevalent. nih.govnih.govmedchemexpress.commdpi.com

Advanced Methodologies for Analog Library Synthesis

To efficiently synthesize a diverse range of analogues, high-throughput and combinatorial chemistry techniques can be employed.

Parallel Synthesis: This approach allows for the simultaneous synthesis of multiple analogues in a spatially separated manner, typically in multi-well plates. For example, a library of analogues could be generated by reacting a common intermediate, such as 2-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide, with a diverse set of primary and secondary amines.

Solid-Phase Synthesis: One of the key intermediates could be immobilized on a solid support (e.g., a resin), allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing. For instance, a resin-bound 2-aminomethylpyridine could be N-methylated and then acylated with a variety of chloroacetyl chlorides, followed by amination and cleavage from the resin.

Diversity-Oriented Synthesis (DOS): This strategy aims to create a library of structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways.

Principles of Sustainable Synthesis in Compound Production

The application of green chemistry principles is crucial for the environmentally responsible production of this compound and its analogues.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Reductive amination, for example, is generally more atom-economical than methods that involve protecting groups.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For instance, the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can be explored as alternatives to chlorinated solvents. biosynce.comijarsct.co.inresearchgate.netnih.govrsc.org The use of catalytic methods is also preferred over stoichiometric reagents.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever feasible. Microwave-assisted synthesis can sometimes be a more energy-efficient alternative to conventional heating. ijarsct.co.inresearchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can further enhance the sustainability of the synthesis.

Waste Reduction: The design of synthetic pathways should aim to minimize the generation of waste. This can be achieved through the use of catalytic processes, one-pot reactions, and efficient purification methods.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Exploration of Environmentally Benign Solvents and Reagents

The selection of solvents and reagents is a critical factor in developing sustainable chemical processes. For the synthesis of this compound, which can be conceptually approached through the N-acylation of the precursor N-methyl-N-(pyridin-2-ylmethyl)amine, the use of greener alternatives to conventional solvents is paramount.

Traditional N-acylation reactions often employ chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF), which are associated with toxicity and disposal issues. Research into greener alternatives has identified several promising options. For instance, ethyl acetate (B1210297) and butyl acetate have been successfully used as both solvent and acyl source in the acetylation of various amines, catalyzed by acetic acid. rsc.org This approach offers a significant reduction in hazardous waste. Furthermore, solvent-free conditions, or the use of water as a solvent, represent the pinnacle of green chemistry in this context. Catalyst-free N-acylation of amines with acetic anhydride has been demonstrated to proceed efficiently in water or even without any solvent. orientjchem.org Another innovative approach involves the use of brine solutions, which have been shown to facilitate the efficient acetylation of primary amines using the highly reactive but inexpensive acetyl chloride, a reagent typically avoided in aqueous media due to its instability. ias.ac.inresearchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for promoting greener reactions. Microwave irradiation in the presence of neat acetic anhydride (a green solvent) can lead to rapid and efficient acylation of alcohols, phenols, and thiophenols without the need for catalysts, minimizing waste and reaction times. acs.org Ultrasound irradiation is another energy-efficient technique that can promote the acylation of amines and sulfonamides with acetic anhydride under solvent-free conditions. orientjchem.org

The choice of the acylating agent is also crucial. While acyl chlorides are highly reactive, they generate stoichiometric amounts of hydrogen chloride, which needs to be neutralized, adding to the waste stream. Acetic anhydride is a common alternative, and its reactions can be catalyzed by greener options like zinc acetate under microwave irradiation. humanjournals.com The use of acetonitrile (B52724) as a "safe" acetylating agent in continuous-flow reactions catalyzed by alumina (B75360) presents another sustainable alternative to traditional reagents. nih.gov

Table 1: Comparison of Solvents for N-Acylation Reactions

SolventGreen Chemistry ConsiderationsPotential Applicability to Target Synthesis
Dichloromethane (DCM)Halogenated, suspected carcinogen, high environmental impact.Conventional solvent for acylation.
N,N-Dimethylformamide (DMF)Toxic, high boiling point makes removal difficult.Commonly used for amide bond formation.
Ethyl Acetate / Butyl AcetateGreener alternatives, can also act as reagents. rsc.orgHigh potential for a more sustainable process.
WaterThe greenest solvent, non-toxic, readily available. orientjchem.orgHighly desirable for sustainable synthesis.
Brine SolutionEnvironmentally benign, facilitates use of reactive reagents. ias.ac.inAn innovative approach to consider.
Solvent-freeEliminates solvent waste entirely. orientjchem.orgorientjchem.orgIdeal for minimizing environmental impact.

This table is generated based on principles of green chemistry and may not reflect directly tested conditions for the specific target compound.

Catalytic Approaches for Enhanced Efficiency and Reduced Waste

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and reduced waste generation. In the context of synthesizing this compound, catalytic methods can be applied to both the formation of the precursor amine and the final N-acylation step.

The synthesis of the key intermediate, N-methyl-N-(pyridin-2-ylmethyl)amine, can be approached through reductive amination of pyridine-2-carboxaldehyde with methylamine, a reaction that can be catalyzed by various metal and organocatalysts. Greener approaches would favor catalysts that are abundant, non-toxic, and can be easily recovered and reused.

For the crucial N-acylation step, a variety of catalytic systems have been developed to avoid the use of stoichiometric activating agents, which are a major source of waste in traditional amide synthesis. Iodine has been shown to be an effective catalyst for the N-acylation of primary and secondary amines with acyl chlorides under solvent-free conditions at room temperature. tandfonline.com This method is mild, efficient, and offers high yields. tandfonline.com

Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and titanium-based catalysts have also been employed for N-acylation. orientjchem.org While effective, the environmental impact of the metal catalyst needs to be considered. A more benign approach involves the use of acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source, which is an inexpensive and simple method. rsc.orgresearchgate.net

Furthermore, the pyridine ring within the substrate itself can be exploited for catalysis. In what is termed "internal nucleophilic catalysis," the pyridine nitrogen can react with an acyl chloride to form an active acylpyridinium salt. This transforms the intermolecular acylation into a more favorable intramolecular process, leading to the formation of the desired imide after a Mumm rearrangement. semanticscholar.org This approach could be particularly relevant for the derivatization of the primary amino group in the target molecule.

Heterogeneous catalysts offer the advantage of easy separation and recyclability, further enhancing the sustainability of the process. For example, alumina has been used as a catalyst for N-acetylation in continuous-flow systems using acetonitrile as the acetylating agent. nih.gov

Table 2: Overview of Catalytic Approaches for N-Acylation

CatalystReagentsKey Advantages
IodineAcyl chloridesMild conditions, solvent-free, high yields. tandfonline.com
Acetic AcidEstersInexpensive, simple methodology. rsc.orgresearchgate.net
Zinc AcetateAcetic anhydrideGreener Lewis acid, applicable with microwave heating. humanjournals.com
AluminaAcetonitrileHeterogeneous, suitable for continuous-flow, uses a safer acetylating agent. nih.gov
Internal (Pyridine)Acyl chloridesIntramolecular catalysis, potentially mild conditions. semanticscholar.org

This table is illustrative of general catalytic methods and their potential application to the synthesis of the target compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Crucial Structural Elements for Biological Interactions

Systematic Probing of Substituent Effects on Functional Modulation

No studies detailing how substitutions on the pyridine (B92270) ring, the acetamide (B32628) backbone, or the amino group of “2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide” affect its biological activity were found.

Stereochemical Influence on Ligand-Target Engagement

Information regarding the stereochemistry of this compound and its impact on interactions with biological targets is not available.

Computational Approaches for Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Pre-clinical Biological Outcomes

There are no published QSAR models specifically developed for predicting the biological outcomes of “this compound.”

Validation and Refinement of QSAR Models Using Experimental Data

As no QSAR models have been developed, there is no information on their validation or refinement using experimental data for this compound.

Structure-Property Relationships Governing Research Applications

Without SAR and QSAR data, a detailed analysis of the structure-property relationships that would govern its specific research applications cannot be compiled.

Biological Target Identification and Mechanistic Elucidation Pre Clinical Focus

Comprehensive Investigation of Molecular and Cellular Targets

Detailed investigations into the specific molecular and cellular targets of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide have not been reported in the reviewed literature.

Characterization of Protein-Ligand Binding Dynamics and Affinities

There is no available data characterizing the binding dynamics or affinities of this compound with any specific protein targets.

Assessment of Enzyme Modulation Profiles (e.g., Inhibition, Activation)

Information regarding the modulatory effects of this compound on enzyme activity, including potential inhibition or activation, is not present in the available scientific literature.

Receptor Interaction and Signal Transduction Pathway Mapping

There are no studies that map the interaction of this compound with any receptors or elucidate its role in specific signal transduction pathways.

Unraveling Downstream Cellular and Physiological Responses in Pre-clinical Models

Preclinical studies detailing the cellular and physiological responses to this compound are not available in the public domain.

Analysis of Gene Expression and Proteomic Changes

No research has been published analyzing the changes in gene expression or the proteomic profiles of cells or organisms exposed to this compound.

Investigation of Intercellular Signaling Cascades

The effects of this compound on intercellular signaling cascades have not been investigated in any published preclinical models.

Pre-clinical Pharmacodynamic Studies in Relevant Research Models

In Vivo Demonstration of Biological Effects in Animal Models

Without any primary research articles or reviews detailing the pharmacodynamic profile of "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the strict content requirements of the prompt.

Advanced Computational and Theoretical Chemistry Studies

De Novo Ligand Design and Virtual Screening Methodologies

No published literature was found that utilizes 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide as a scaffold in de novo design algorithms or as a query molecule in virtual screening campaigns.

While research exists for structurally similar compounds containing pyridine (B92270) and acetamide (B32628) moieties, the strict requirement to focus solely on This compound prevents the inclusion of that data. Further research and publication are required before a detailed article on the computational and theoretical properties of this specific compound can be compiled.

Computational Generation of Novel Chemical Scaffolds

The core structure of this compound, which features a pyridine ring linked to an N-methylacetamide moiety, presents a versatile foundation for the computational design of novel chemical scaffolds. Techniques such as scaffold hopping are employed to identify structurally distinct molecules that can mimic the biological activity of a known compound. This is particularly valuable when the original scaffold has undesirable properties, such as poor metabolic stability or toxicity.

One computational approach involves the fragmentation and reassembly of the parent molecule. In this process, the this compound structure is broken down into its constituent fragments, such as the aminopyridine and the N-methylacetamide groups. These fragments can then be used to search databases of chemical building blocks for bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. This can lead to the generation of novel scaffolds that retain the key pharmacophoric features of the original molecule while possessing different core structures. For example, the pyridine ring could be replaced with other five- or six-membered aromatic heterocycles to explore different electronic and steric properties.

Another strategy is the use of de novo design algorithms. These programs can "grow" new molecules within the constraints of a target's binding site, using the original compound as a template. By analyzing the interactions of this compound with a hypothetical or known biological target, these algorithms can suggest novel scaffolds that are predicted to have improved binding affinity or selectivity.

The following table illustrates a hypothetical scaffold hopping strategy starting from this compound, showcasing potential bioisosteric replacements for the pyridine ring.

Original Scaffold FragmentPotential Bioisosteric ReplacementsRationale for Replacement
PyridinePyrimidine, Pyrazine, Thiazole, OxazoleTo modulate hydrogen bonding capacity, aromaticity, and metabolic stability.
N-methylacetamideN-ethylacetamide, CyclopropylacetamideTo explore the impact of steric bulk and conformational rigidity on activity.
Amine linkerEther, Thioether, SulfonamideTo alter the flexibility and polarity of the linker between the aromatic and acetamide moieties.

Application of High-Throughput Virtual Screening for Hit Identification

High-throughput virtual screening (HTVS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The structure of this compound can serve as a starting point or "seed" for such a screening campaign.

In a typical HTVS workflow, a three-dimensional model of the target protein is used. A virtual library, which can contain millions of compounds, is then computationally "docked" into the active site of the target. Docking algorithms predict the binding conformation and affinity of each molecule in the library. The results are then scored and ranked, with the top-scoring compounds being selected for further experimental testing.

When using this compound as a reference, the virtual screening can be focused in several ways. One method is similarity-based screening, where the virtual library is searched for compounds that are structurally similar to the reference molecule. This is based on the principle that structurally similar molecules are likely to have similar biological activities.

Another approach is pharmacophore-based screening. A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific target. A pharmacophore model can be developed based on the structure of this compound, highlighting key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model is then used to screen large databases for molecules that match the pharmacophore, regardless of their underlying chemical scaffold.

The table below outlines a hypothetical HTVS campaign using this compound as a query structure against a virtual library for a hypothetical protein kinase target.

Screening PhaseDescriptionKey ParametersHypothetical Outcome
Library Preparation A diverse virtual library of 1 million compounds is prepared, ensuring drug-like properties.Molecular weight, logP, number of rotatable bonds.A filtered library of 500,000 compounds ready for docking.
Docking The filtered library is docked into the ATP-binding site of the kinase using a program like AutoDock Vina.Grid box dimensions, exhaustiveness of the search.A ranked list of compounds based on their predicted binding affinity.
Post-docking analysis The top 1% of docked compounds are visually inspected for plausible binding modes and interactions with key residues.Hydrogen bonds, hydrophobic interactions, pi-stacking.A selection of 100 "hit" compounds for experimental validation.
Hit Validation The selected hits are procured or synthesized and tested in a biochemical assay to confirm their activity.IC50 determination.Identification of 5-10 confirmed hits with activity in the micromolar range.

Through these advanced computational and theoretical chemistry studies, the chemical compound this compound can serve as a valuable starting point for the discovery and development of new molecules with desired biological activities.

Pre Clinical Investigations of Therapeutic and Biological Applications Non Clinical Models

Exploration of Novel Biological and Therapeutic Applications

Until research on 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide is published, a comprehensive and scientifically accurate article on its pre-clinical profile cannot be compiled.

Repurposing Strategies in Pre-clinical Disease Models

No information is available on attempts to repurpose this compound for any disease in preclinical models.

Investigation of Combination Modalities in Research Settings

There are no published studies investigating the use of this compound in combination with other agents in a research context.

Advanced Analytical and Bioanalytical Methodologies in Research

Development of High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are fundamental in providing detailed mechanistic insights into the conformational dynamics and ligand-target interactions of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic properties of molecules in solution. For this compound, NMR studies would be essential to understand its conformational flexibility, which can be influenced by the presence of the N-methyl group. The rotation around the amide bond can lead to the existence of cis and trans isomers, a phenomenon that has been observed in other N-methylated compounds. nih.gov The presence of these conformational isomers can be identified by the appearance of distinct sets of signals in the NMR spectrum. nih.gov

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be employed to assign all the proton (¹H) and carbon (¹³C) signals unambiguously. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY and ROESY, can provide information about the spatial proximity of different protons, allowing for the determination of the preferred conformation in solution. nih.gov In analogous N-acyl compounds, dynamic NMR studies have been used to determine the energy barriers for bond rotations, providing quantitative data on the conformational dynamics. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Data for a Conformational Study (Note: This table is a hypothetical representation based on typical chemical shifts for similar structural motifs and is for illustrative purposes only.)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3' 8.5 d 4.5
H-6' 8.4 d 7.8
H-4' 7.7 t 7.7
H-5' 7.2 t 6.3
CH₂ (pyridinyl) 4.6 s -
CH₂ (acetamide) 3.5 s -
N-CH₃ 3.0 s -

Mass Spectrometry (MS) for Ligand-Target Complex Characterization

Mass spectrometry (MS) is a key technique for characterizing the interactions between a ligand, such as this compound, and its biological target. Affinity selection-mass spectrometry (AS-MS) is a powerful platform for identifying molecules that bind to a biomolecular target. chemrxiv.org In a typical AS-MS experiment, the compound would be incubated with its target protein, and the resulting complex would be analyzed by MS to confirm the binding and determine the stoichiometry of the interaction.

Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are gentle ionization methods that allow for the study of non-covalent ligand-target complexes in the gas phase. By analyzing the mass-to-charge ratio of the complex, the molecular weight of the bound species can be determined, confirming the interaction. Molecular docking simulations can complement experimental MS data by predicting the binding mode and affinity of the compound to its target. researchgate.net

Chromatographic and Separation Techniques for Research Sample Analysis

Chromatographic and separation techniques are indispensable for the analysis of research samples containing this compound, ensuring its purity and enabling the study of its interactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for studying its stability under various conditions. A stability-indicating HPLC method would be developed to separate the parent compound from any potential degradation products that may form under stress conditions such as acidic or basic hydrolysis, oxidation, photolysis, and thermal stress. nih.gov

A reversed-phase C18 column is commonly used for such analyses, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. nih.gov

Table 2: Example HPLC Method Parameters for Purity Analysis (Note: This table provides an example of typical HPLC parameters and is for illustrative purposes.)

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Capillary Electrophoresis (CE) for Interaction Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used to study interactions between this compound and its biological targets. CE separates molecules based on their charge-to-size ratio in an electric field. This technique is particularly useful for analyzing small sample volumes and can provide information on binding affinities and kinetics.

In the context of interaction analysis, Affinity Capillary Electrophoresis (ACE) would be employed. In ACE, the target molecule is added to the running buffer, and the change in the electrophoretic mobility of the compound is monitored. This change in mobility can be used to determine the binding constant of the interaction. CE can also be coupled with mass spectrometry (CE-MS) for the sensitive and selective detection of the compound and its complexes. elsevierpure.com

Bioanalytical Assays for Compound Quantification and Distribution in Research Matrices

Bioanalytical assays are crucial for quantifying the concentration of this compound and studying its distribution in complex biological matrices such as plasma, urine, and tissue homogenates. These assays need to be highly sensitive, specific, and reproducible.

A robust bioanalytical method would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers excellent sensitivity and selectivity, allowing for the detection of the compound at very low concentrations. The method would involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interferences from the biological matrix. nih.gov The assay would be fully validated for parameters like linearity, accuracy, precision, and matrix effects to ensure reliable quantification. nih.gov

Determination of Compound Levels in Pre-clinical Biological Samples

The quantitative analysis of this compound in pre-clinical biological matrices such as plasma, urine, and tissue homogenates is critical for understanding its pharmacokinetic profile. biotrial.comitrlab.com The gold-standard technique for this application is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity, specificity, and throughput. chromatographytoday.comnih.gov

A typical LC-MS/MS method development and validation would involve several key stages:

Sample Preparation: The initial step involves isolating the analyte from the complex biological matrix to minimize interference and ion suppression. chromatographyonline.com Common techniques include protein precipitation with organic solvents (e.g., acetonitrile, methanol), liquid-liquid extraction (LLE), or more selective solid-phase extraction (SPE). nih.govchromatographyonline.com Given the compound's likely polarity, a protein precipitation or a tailored SPE method would be a probable choice.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the parent compound from endogenous matrix components and potential metabolites. A reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency, would be a standard starting point. nih.gov

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is conducted in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. chromatographytoday.comijpras.com This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more of its characteristic product ions generated by collision-induced dissociation. This highly specific detection method ensures accurate quantification even at very low concentrations. chromatographytoday.com

Method Validation: Before application to study samples, the method must be rigorously validated according to regulatory guidelines (e.g., FDA guidance). fda.govnalam.ca This process establishes the method's reliability by assessing parameters such as selectivity, accuracy, precision, linearity, range, stability, and the lower limit of quantitation (LLOQ). iqvia.comslideshare.net

The table below illustrates typical validation acceptance criteria for a bioanalytical LC-MS/MS method.

Validation ParameterTypical Acceptance Criteria
SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from multiple sources.
Linearity (r²)≥ 0.99
AccuracyMean concentration within ±15% of the nominal value (±20% at LLOQ).
Precision (%CV)≤ 15% (≤ 20% at LLOQ).
Matrix EffectInternal standard-normalized matrix factor should have a %CV ≤ 15%.
RecoveryShould be consistent, precise, and reproducible.
Stability (Freeze-Thaw, Bench-Top, Long-Term)Mean concentration of stability samples should be within ±15% of nominal concentration.

Profiling of Metabolites in In Vitro and In Vivo Research Models

Identifying the metabolic fate of this compound is essential for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. wuxiapptec.com This process typically begins with in vitro models and is confirmed with subsequent in vivo studies. labcorp.com

In Vitro Models: Initial metabolite screening is commonly performed using in vitro systems such as human liver microsomes (HLM) or hepatocytes. researchgate.netnih.govdls.com HLMs are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the majority of Phase I and Phase II drug metabolism, respectively. dls.comnih.gov Incubating the compound with these systems allows for the rapid identification of primary metabolic pathways. springernature.com

In Vivo Models: Following in vitro screening, studies in pre-clinical animal models (e.g., rats or mice) are conducted to provide a more comprehensive metabolic profile in a whole organism. mdpi.comppd.com Biological samples, including plasma, urine, and feces, are collected over time after administration of the compound. wuxiapptec.com These samples provide insight into the metabolites formed, their relative abundance, and their routes of excretion. wuxiapptec.com

Analytical Techniques: The analysis of metabolites relies heavily on high-resolution mass spectrometry (HRMS), often using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. nih.govthermofisher.comresearchgate.net These instruments provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of metabolites. nih.gov By comparing the accurate mass of a potential metabolite to the parent compound, the specific biotransformation (e.g., oxidation, demethylation) can be deduced. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, and its fragmentation pattern is compared to the parent drug to pinpoint the site of metabolic modification. ijpras.com

Based on the structure of this compound, several metabolic pathways can be predicted. The table below outlines these potential biotransformations.

Potential MetaboliteProposed BiotransformationAnalytical Approach
N-desmethyl MetaboliteN-demethylation of the tertiary amineLC-HRMS; Mass shift of -14.0156 Da (CH₂)
Pyridine (B92270) N-oxideOxidation of the pyridine nitrogenLC-HRMS; Mass shift of +15.9949 Da (O)
Hydroxylated MetaboliteHydroxylation of the pyridine ring or methylene (B1212753) bridgeLC-HRMS; Mass shift of +15.9949 Da (O)
Amide Hydrolysis ProductHydrolysis of the acetamide (B32628) bondLC-HRMS; Identification of resulting carboxylic acid and amine fragments
Glucuronide ConjugatePhase II conjugation of a hydroxylated metaboliteLC-HRMS; Mass shift of +176.0321 Da (C₆H₈O₆)

The combination of in vitro and in vivo models with advanced LC-HRMS techniques provides a powerful platform for the thorough characterization of the metabolic profile of a research compound like this compound. labcorp.com

Future Directions and Emerging Research Avenues

Integration with Advanced Delivery Systems for Enhanced Research Applications

The efficacy of a chemical compound in a biological system is often dictated by its bioavailability and its ability to reach its intended target. Advanced delivery systems offer a means to overcome limitations such as poor solubility and non-specific distribution. cd-bioparticles.net Future research on 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide could greatly benefit from its integration with various nanocarriers.

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, could enhance its solubility, stability, and circulation time in biological systems. cd-bioparticles.comnih.gov These nanoparticles can be engineered to have specific sizes and surface characteristics to control the release of the compound, ensuring a sustained and targeted delivery to specific cells or tissues under investigation. nih.gov This approach would be particularly advantageous for in vivo studies, potentially reducing off-target effects and increasing the compound's concentration at the site of action. cd-bioparticles.net

Liposomal Formulations: Liposomes, which are vesicles composed of lipid bilayers, are another promising delivery vehicle. nih.govmdpi.com They can encapsulate both hydrophilic and hydrophobic compounds, making them versatile carriers. mdpi.com Formulating this compound within liposomes could improve its pharmacokinetic profile and facilitate its transport across cellular membranes. nih.govresearchgate.net Furthermore, the surface of liposomes can be modified with ligands to actively target specific cell types, thereby enhancing the precision of its delivery in complex biological environments. nih.gov

Interactive Table: Potential Advanced Delivery Systems for this compound

Delivery System Potential Advantages for Research Applications Key Research Focus
Polymeric Nanoparticles Improved solubility, sustained release, potential for surface functionalization for targeting. cd-bioparticles.comnih.gov Formulation optimization, release kinetics studies, in vitro and in vivo targeting efficiency.
Solid Lipid Nanoparticles High stability, controlled release, biocompatibility. researchgate.net Long-term stability studies, cellular uptake mechanisms, biodistribution profiling.

Application of "Omics" Technologies (e.g., Proteomics, Metabolomics) for Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to move beyond single-target-based assays and embrace a systems-level approach. "Omics" technologies provide a powerful toolkit for this purpose.

Proteomics: Proteomics, the large-scale study of proteins, can be employed to identify the protein targets of this compound and to understand its impact on cellular signaling pathways. nih.gov Techniques such as chemical proteomics, where the compound is used as a probe to pull down its interacting partners, can directly identify its binding proteins. nih.gov Additionally, quantitative proteomics can be used to compare the proteomes of cells treated with the compound to untreated cells, revealing changes in protein expression and post-translational modifications that can provide clues about its mechanism of action. nih.govmdpi.com

Metabolomics: Metabolomics involves the comprehensive analysis of metabolites in a biological system and can provide a functional readout of the physiological state of a cell or organism. nih.gov By analyzing the metabolic profiles of systems perturbed by this compound, researchers can identify metabolic pathways that are affected by the compound. This can offer valuable insights into its downstream biological effects and potential off-target activities. nih.gov

Rational Design of Next-Generation Ligands and Probes

The chemical structure of this compound, which features a pyridine (B92270) ring and an acetamide (B32628) group, serves as a versatile scaffold for the rational design of new molecules with improved properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the different components of the this compound structure can help to establish a clear structure-activity relationship. nih.govwustl.edu By synthesizing and testing a library of analogs, researchers can identify the key structural features responsible for its biological activity. This knowledge is fundamental for designing more potent and selective compounds. researchgate.net

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how analogs of this compound might interact with their biological targets. mdpi.commdpi.com These computational approaches can guide the design of new ligands by prioritizing compounds with a higher predicted affinity and better binding profile, thereby streamlining the discovery process and reducing the need for extensive empirical screening. nih.gov

Interactive Table: Strategies for Rational Ligand Design

Design Strategy Approach Expected Outcome
Structure-Activity Relationship (SAR) Synthesis and biological evaluation of a library of structural analogs. nih.govwustl.edu Identification of key pharmacophoric features and development of more potent and selective compounds.
Bioisosteric Replacement Replacing functional groups with other groups that have similar physical or chemical properties. researchgate.net Optimization of pharmacokinetic and pharmacodynamic properties of the lead compound.

Fostering Collaborative Research Initiatives and Open Science Practices

The advancement of our understanding of compounds like this compound can be significantly accelerated through collaboration and open science.

Collaborative Research: Establishing collaborations between medicinal chemists, biologists, and computational scientists can create a synergistic environment for research. indianabiosciences.orgacs.org Such interdisciplinary partnerships can facilitate the complex process of drug discovery and development, from initial hit identification to preclinical evaluation. tandfonline.com

Open Science Platforms: Sharing research data and findings through open-access platforms can prevent the duplication of efforts and foster a more inclusive and efficient scientific community. nih.govcos.io Platforms like ChemRxiv allow for the rapid dissemination of early research outputs. chemrxiv.org Initiatives such as EU-OPENSCREEN provide open access to high-throughput screening facilities and chemical libraries, enabling researchers to test their hypotheses and identify new biologically active molecules. fraunhofer.deeu-openscreen.eu By embracing these open science practices, the research community can collectively build upon existing knowledge and accelerate the pace of discovery for compounds like this compound. lifechemicals.com

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving pyridine-containing precursors. For example, analogous acetamide derivatives are synthesized by reacting amines with activated carbonyl groups under mild acidic or basic conditions. A typical protocol involves:
  • Substitution reactions with pyridylmethanol derivatives (e.g., using 2-pyridinemethanol as a nucleophile under alkaline conditions) .
  • Condensation with cyanoacetic acid or chloroacetamide intermediates in the presence of coupling agents (e.g., DCC or EDCI) .
  • Optimization via temperature control (reflux in ethanol or THF) and catalyst selection (e.g., iron powder for nitro-group reductions) .
    Key Characterization : Confirm structure via elemental analysis, FT-IR (amide C=O stretch ~1650 cm⁻¹), and NMR (pyridyl proton signals at δ 7.5–8.5 ppm).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) to assess purity .
  • Spectroscopy :
  • 1H/13C NMR : Verify methylene (–CH₂–) and pyridyl proton environments.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridyl nitrogen and amide carbonyl are reactive sites for electrophilic substitution or hydrogen bonding .
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and activation energies for proposed mechanisms (e.g., SN2 displacement at the acetamide methyl group) .
  • Machine Learning : Train models on PubChem or NIST data to predict solubility, stability, or bioactivity .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC50/EC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Assay Variability : Control for factors like solvent (DMSO vs. saline), cell line specificity (HeLa vs. HEK293), and endotoxin contamination .
  • Structural Analogues : Compare with derivatives (e.g., N-difluoromethyl or cyano-substituted acetamides) to identify structure-activity relationships (SAR) .

Q. What are the challenges in designing metal complexes with this compound, and how can they be addressed?

  • Methodological Answer :
  • Coordination Chemistry : The pyridyl and amide groups act as bidentate ligands. Use Ni(II) or Co(II) salts in ethanol/water mixtures to form octahedral complexes. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Stability Issues : Prevent hydrolysis by maintaining anhydrous conditions and using chelating agents (e.g., EDTA) .
  • X-ray Crystallography : Resolve crystal structures to confirm geometry (e.g., monoclinic P21/c space group for analogous complexes) .

Q. How can kinetic studies improve the scalability of reactions involving this compound?

  • Methodological Answer :
  • Rate Law Determination : Use stopped-flow spectroscopy or HPLC sampling to monitor reaction progress (e.g., SNAr displacement rates) .
  • Scale-Up Considerations :
  • Optimize heat transfer in batch reactors (e.g., jacketed glass reactors for exothermic steps) .
  • Switch to flow chemistry for high-throughput synthesis, reducing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.